N1-Difluoroethyl vs. N1-Methyl Pyrazole: Improved Kinase Selectivity, Metabolic Stability, and Solubility
In a direct, head-to-head comparison within the same assay panel, the N1-difluoroethyl pyrazole motif (exemplified by compound 16a) demonstrated superior selectivity versus the off-target kinase LCK compared to the N1-methyl pyrazole analog (compound 6). Specifically, 16a exhibited an LCK IC50 of 17,400 nM versus 5,100 nM for 6, representing a 3.4-fold improvement in selectivity while maintaining equivalent on-target HPK1 potency (IC50 <3 nM for both). Additionally, 16a showed roughly 2-fold enhanced metabolic stability in human liver microsomes (HLM <3.0 vs. <5.6 μL min⁻¹ mg⁻¹) and 1.8-fold higher aqueous solubility (13 μM vs. 7.3 μM) [1]. These data establish the difluoroethyl substituent as a key differentiator for balancing potency, selectivity, and drug-like properties.
| Evidence Dimension | HPK1 IC50 / LCK IC50 (selectivity) / HLM stability / Aqueous solubility |
|---|---|
| Target Compound Data | HPK1 IC50 <3 nM; LCK IC50 17,400 nM; HLM <3.0 μL min⁻¹ mg⁻¹; Aq. solubility 13 μM (compound 16a, N1-difluoroethyl pyrazole core) |
| Comparator Or Baseline | N1-Methyl pyrazole (compound 6): HPK1 IC50 <3 nM; LCK IC50 5,100 nM; HLM <5.6 μL min⁻¹ mg⁻¹; Aq. solubility 7.3 μM |
| Quantified Difference | LCK selectivity: 3.4-fold improvement; HLM: ~2-fold improvement; Solubility: 1.8-fold improvement |
| Conditions | ADP-Glo biochemical assay for HPK1/LCK; primary human T-cell IL-2 secretion assay; human liver microsome stability assay; log D7.4 measured by shake-flask method |
Why This Matters
Procurement of the difluoroethyl-containing building block enables access to chemical space with demonstrably superior selectivity and developability profiles compared to non-fluorinated N1-alkyl pyrazole analogs.
- [1] McIver, A. J.; et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med. Chem. 2025, Table 1. DOI: 10.1039/d5md00309a. View Source
